11alpha-Hydroxyprogesterone

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : 11-alpha-HYDROXYPROGESTERONE peut être synthétisée à partir de la progestérone par biotransformation microbienne. Par exemple, le champignon Rhizopus microsporus var. oligosporus peut hydroxyler la progestérone en position 11-alpha, produisant 11-alpha-HYDROXYPROGESTERONE avec un rendement élevé . Une autre méthode implique l'utilisation de la 4-diméthylaminopyridine dans le dioxane en reflux comme solvant polaire nucléophile pour améliorer la synthèse de la 11-alpha-hémisuccinylprogestérone à partir de la 11-alpha-HYDROXYPROGESTERONE .

Méthodes de production industrielle : La production industrielle de la 11-alpha-HYDROXYPROGESTERONE implique souvent une biotransformation microbienne utilisant des champignons tels que Rhizopus microsporus var. oligosporus . Cette méthode est efficace et produit des quantités élevées du produit souhaité.

Analyse Des Réactions Chimiques

Types de réactions : La 11-alpha-HYDROXYPROGESTERONE subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions courantes :

Oxydation : Cette réaction peut être effectuée en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Des agents réducteurs comme l'hydrure d'aluminium et de lithium ou le borohydrure de sodium peuvent être utilisés pour réduire la 11-alpha-HYDROXYPROGESTERONE.

Substitution : Les réactions de substitution peuvent impliquer des réactifs tels que des halogènes ou des nucléophiles dans des conditions appropriées.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools.

4. Applications de la recherche scientifique

La 11-alpha-HYDROXYPROGESTERONE a un large éventail d'applications de recherche scientifique :

Chimie : Elle est utilisée comme précurseur dans la synthèse de la cortisone et de l'hydrocortisone.

Industrie : Elle est utilisée dans la production d'agents anti-inflammatoires stéroïdiens.

5. Mécanisme d'action

La 11-alpha-HYDROXYPROGESTERONE exerce ses effets en inhibant l'enzyme 11-bêta-hydroxystéroïde déshydrogénase, qui est impliquée dans le métabolisme des corticostéroïdes . En empêchant l'inactivation des corticostéroïdes endogènes, elle augmente leur activité minéralocorticoïde, conduisant à une rétention de sodium et à une augmentation de la pression artérielle .

Composés similaires :

11-bêta-HYDROXYPROGESTERONE : Ce composé est un épimère de la 11-alpha-HYDROXYPROGESTERONE et inhibe également la 11-bêta-hydroxystéroïde déshydrogénase.

Enoxolone (acide glycyrrhétique) : Un autre inhibiteur puissant de la 11-bêta-hydroxystéroïde déshydrogénase.

Carbenoxolone : Semblable à l'énoxolone, il inhibe la 11-bêta-hydroxystéroïde déshydrogénase.

Unicité : La 11-alpha-HYDROXYPROGESTERONE est unique par son inhibition puissante de la 11-bêta-hydroxystéroïde déshydrogénase et sa capacité à conférer une activité minéralocorticoïde à la corticostérone . Elle est plus puissante que l'énoxolone ou la carbenoxolone in vitro .

Applications De Recherche Scientifique

Clinical Applications

1. Endocrine Function and Hypertension

11alpha-Hydroxyprogesterone is recognized for its role in modulating blood pressure through its action as an inhibitor of 11beta-hydroxysteroid dehydrogenase (11β-HSD), particularly type 2. Studies have shown that this compound can elevate blood pressure in animal models by enhancing the mineralocorticoid activity of corticosteroids like corticosterone . This activity is particularly relevant in understanding certain hypertensive states and their management.

2. Antiandrogenic Properties

Historically, this compound has been investigated for its potential as a topical antiandrogen treatment for androgen-dependent conditions such as acne and hirsutism. Its weak antiandrogenic properties allow it to compete with more potent androgens at their receptors without exhibiting significant androgenic or estrogenic effects .

3. Cancer Research

Recent studies have detected the presence of this compound and its metabolites in prostate cancer tissues, suggesting a potential role in the pathophysiology of hormone-sensitive cancers . The compound may serve as a precursor to unique C11α-hydroxy C19 steroids, which could influence cancer progression or treatment responses.

Biochemical Applications

1. Inhibition of 11beta-Hydroxysteroid Dehydrogenase

The compound is a potent inhibitor of both isoforms of 11β-HSD, which are critical in the metabolism of glucocorticoids. This inhibition can lead to increased levels of active glucocorticoids, thus impacting various physiological processes such as sodium retention and blood pressure regulation .

2. Synthesis of Corticosteroids

this compound serves as an important precursor in the synthetic pathways for corticosteroids like cortisone and hydrocortisone. Its ability to be transformed into these biologically active compounds makes it valuable in pharmaceutical manufacturing .

Industrial Applications

1. Biotransformation Processes

Research has explored the use of microorganisms for the biotransformation of progesterone into this compound, highlighting its significance in biotechnological applications. For instance, filamentous fungi such as Aspergillus have been utilized to convert progesterone into this compound efficiently, showcasing an environmentally friendly approach to steroid production .

2. Chemical Synthesis Techniques

The compound has been involved in various synthetic methodologies aimed at producing steroid derivatives. Recent advancements include asymmetric total synthesis techniques that leverage biomimetic strategies to create complex steroid structures from simpler precursors .

Case Study 1: Hypertensive Effects

A study involving Sprague-Dawley rats demonstrated that both 11alpha- and 11beta-hydroxyprogesterone significantly elevated blood pressure over a two-week infusion period. The hypertensive effects were linked to mineralocorticoid receptor activation and were abolished upon adrenalectomy, indicating the importance of adrenal function in mediating these effects .

Case Study 2: Prostate Cancer Metabolism

In vitro assays conducted on prostate cancer cell lines revealed that this compound was metabolized into several biologically active derivatives. The presence of these metabolites in cancer tissues suggests that they may play a role in tumor biology and could be targeted for therapeutic interventions .

Mécanisme D'action

11-alpha-HYDROXYPROGESTERONE exerts its effects by inhibiting the enzyme 11-beta-hydroxysteroid dehydrogenase, which is involved in the metabolism of corticosteroids . By preventing the inactivation of endogenous corticosteroids, it increases their mineralocorticoid activity, leading to sodium retention and increased blood pressure .

Comparaison Avec Des Composés Similaires

11-beta-HYDROXYPROGESTERONE: This compound is an epimer of 11-alpha-HYDROXYPROGESTERONE and also inhibits 11-beta-hydroxysteroid dehydrogenase.

Enoxolone (glycyrrhetinic acid): Another potent inhibitor of 11-beta-hydroxysteroid dehydrogenase.

Carbenoxolone: Similar to enoxolone, it inhibits 11-beta-hydroxysteroid dehydrogenase.

Uniqueness: 11-alpha-HYDROXYPROGESTERONE is unique in its potent inhibition of 11-beta-hydroxysteroid dehydrogenase and its ability to confer mineralocorticoid activity on corticosterone . It is more potent than enoxolone or carbenoxolone in vitro .

Activité Biologique

11alpha-Hydroxyprogesterone (11α-OHP), also known as 11α-hydroxypregn-4-ene-3,20-dione, is a steroid hormone and a metabolite of progesterone. It has garnered attention for its diverse biological activities, particularly in relation to blood pressure regulation and its role as an inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD). This article explores the biological activity of 11α-OHP, summarizing key research findings, case studies, and mechanisms of action.

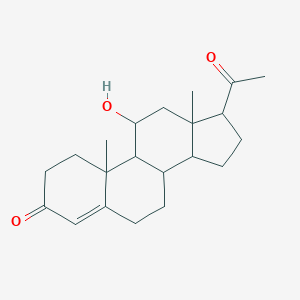

- Chemical Formula : C21H30O3

- Molar Mass : 330.468 g/mol

- CAS Number : 5689-99-0

Inhibition of 11β-Hydroxysteroid Dehydrogenase

11α-OHP is recognized as a potent inhibitor of both isoforms (1 and 2) of 11β-HSD, which is crucial in the metabolism of glucocorticoids. This inhibition can lead to increased mineralocorticoid activity from glucocorticoids like corticosterone, thereby influencing sodium retention and blood pressure regulation. Studies have shown that:

- Hypertensive Effects : In vivo experiments demonstrated that administration of 11α-OHP resulted in significant elevations in blood pressure in rats, with effects persisting over a 14-day period. The hypertensive response was linked to mineralocorticoid receptor activation and required an intact adrenal gland .

| Study | Findings |

|---|---|

| Significant elevation in blood pressure within 3 days; effects persisted for 14 days. | |

| Glucosides formed with 11α-OHP showed superior neuroprotective effects on PC12 cells. |

Cardiovascular Effects

Research indicates that both 11α-OHP and its epimer, 11β-hydroxyprogesterone, are involved in modulating blood pressure through their effects on renal sodium retention. The hypertensive properties of these compounds suggest their potential role in hypertension pathology .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of 11α-OHP glucosides. These derivatives were found to enhance ATP levels in neuronal cells subjected to stress, indicating a protective effect against oxidative damage .

Case Study: Hypertensive Response in Rats

A study conducted on Sprague-Dawley rats demonstrated that continuous infusion of 11α-OHP led to significant increases in systolic blood pressure. The hypertensive effect was notably reduced when combined with a mineralocorticoid receptor antagonist, emphasizing the role of mineralocorticoid signaling in mediating these effects .

Case Study: Biotransformation by Fungi

In another study exploring biotransformation processes, the filamentous fungus Isaria farinosa was shown to effectively convert progesterone into various hydroxylated derivatives, including 6β,11α-dihydroxyprogesterone. This transformation pathway underscores the potential for microbial systems to modify steroid hormones for therapeutic applications .

Summary of Key Research

- Hypertensive Activity : Both 11α-OHP and its derivatives significantly elevate blood pressure by enhancing mineralocorticoid activity.

- Neuroprotective Properties : Glucosides derived from 11α-OHP exhibit neuroprotective effects against cellular stress.

- Biotransformation Potential : Microbial systems can effectively transform progesterone into more active derivatives, suggesting avenues for pharmaceutical development.

Propriétés

IUPAC Name |

17-acetyl-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h10,15-19,24H,4-9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFZHCUBIASXHPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80-75-1 | |

| Record name | MLS002637686 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of 11alpha-Hydroxyprogesterone in research?

A: this compound is primarily investigated as a key intermediate in the production of corticosteroids. [, , ] Research focuses on optimizing its production using various microorganisms, like Aspergillus terreus, Rhizopus nigricans, and Aspergillus ochraceus, through biotransformation processes. [, , , ]

Q2: Can you describe the biotransformation process of progesterone to this compound?

A: Several fungal species, including Rhizopus nigricans and Aspergillus ochraceus, are known to possess enzymes capable of hydroxylating progesterone at the 11alpha position. [, , ] This biotransformation is typically carried out in fermentation systems where the fungal cells utilize progesterone as a substrate and introduce a hydroxyl group to produce this compound. [, ]

Q3: What are the challenges in the biotransformation process, and how are they addressed?

A: Efficient biotransformation requires careful optimization of various factors. For instance, continuous fermentation processes using multi-stage reactors have been developed to improve yield. [] Researchers have explored immobilizing fungal cells on matrices like polytetrafluoroethylene to enhance stability and reusability. [] Additionally, understanding the optimal conditions for fungal growth and enzyme activity is crucial. [, , ]

Q4: How does the structure of this compound influence its interaction with enzymes in the biotransformation process?

A: The presence of the hydroxyl group at the 11alpha position in this compound significantly influences its interaction with specific enzymes. [, ] For example, studies investigating the selectivity of fungal enzymes, like those from Trichoderma species, have shown their ability to differentiate between progesterone and this compound, leading to the production of various hydroxylated derivatives. []

Q5: How is this compound separated from the fermentation broth after biotransformation?

A: Continuous ethyl acetate extraction has been investigated as a method for separating this compound from the fermentation broth. [] Microchannel systems have shown promise for efficient extraction due to their high surface area-to-volume ratio, leading to faster extraction rates. []

Q6: What analytical techniques are employed to study and characterize this compound?

A: Various analytical methods are used to characterize and quantify this compound. These include High-Performance Liquid Chromatography (HPLC), often coupled with chiral stationary phases for separating enantiomers. [] Additionally, perturbation peak methods have proven valuable in determining thermodynamic isotherm parameters of this compound and its interactions in different systems. []

Q7: Has the development of monoclonal antibodies contributed to the study of this compound?

A: Yes, monoclonal antibodies have become valuable tools in studying this compound, particularly in developing sensitive and specific enzyme immunoassays. [] Researchers have successfully generated monoclonal antibodies against progesterone, using this compound-hemisuccinate-bovine serum albumin (11alpha-OH-P-HS-BSA) as an antigen. [] These antibodies exhibit high affinity and specificity for this compound, facilitating its detection and quantification in various biological samples, including milk. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.